

Application Notes and Protocols for In Vitro Efficacy Testing of XmAb808

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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

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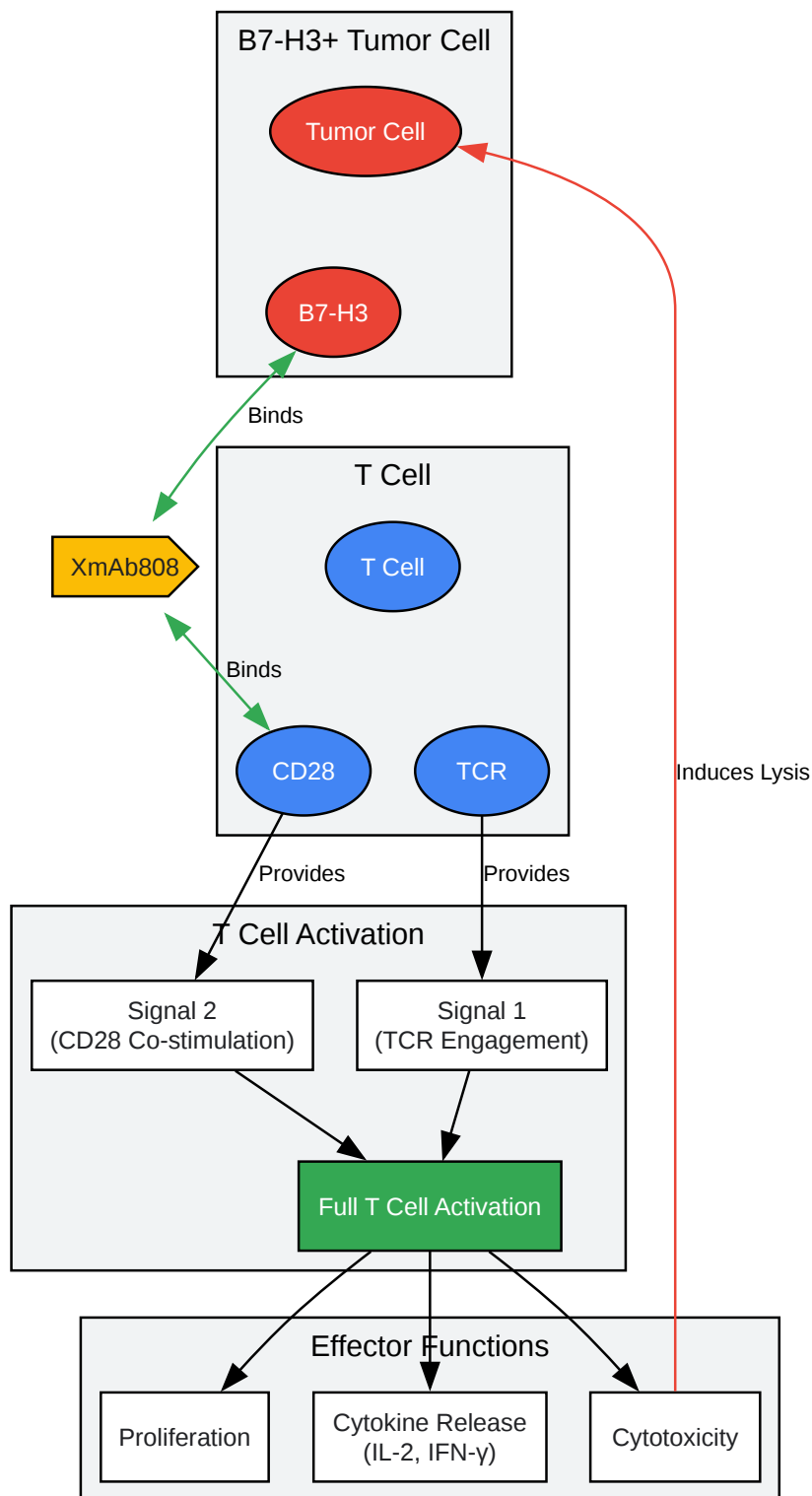
Introduction

XmAb808 is a tumor-selective, co-stimulatory bispecific antibody that targets the B7-H3 antigen, broadly expressed on solid tumors, and the CD28 co-stimulatory receptor on T cells.^[1] By engaging both targets, XmAb808 is designed to provide a conditional "Signal 2" to T cells, promoting their activation and anti-tumor response specifically within the tumor microenvironment. This mechanism is intended to synergize with a primary "Signal 1" stimulus, such as that provided by T-cell receptor (TCR) engagement with tumor antigens, which can be mimicked in vitro by anti-CD3 antibodies or co-culture with tumor cells. These application notes provide detailed protocols for in vitro assays to characterize the efficacy of XmAb808, including its ability to induce T-cell proliferation, cytokine release, and cytotoxicity against B7-H3-positive cancer cells.

Mechanism of Action: XmAb808 Signaling Pathway

XmAb808 facilitates a potent anti-tumor immune response by bridging B7-H3-expressing tumor cells with CD28-expressing T cells. This targeted co-stimulation enhances T-cell activation, proliferation, and effector functions, leading to the destruction of cancer cells.

XmAb808 Mechanism of Action

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Caption: XmAb808 binds B7-H3 on tumor cells and CD28 on T cells, providing co-stimulation for T-cell activation and anti-tumor effects.

Data Presentation

The following tables summarize expected quantitative data from in vitro assays designed to test the efficacy of XmAb808. These values are representative and may vary based on experimental conditions, cell lines, and donor T cells.

Table 1: B7-H3 Expression on Common Cancer Cell Lines

| Cell Line | Cancer Type | B7-H3 Expression Level |
|------------|----------------------------|------------------------|
| A549 | Non-Small Cell Lung Cancer | High |
| HCC827 | Non-Small Cell Lung Cancer | High |
| NCI-H23 | Non-Small Cell Lung Cancer | High |
| DLD-1 | Colorectal Cancer | High |
| HCT-116 | Colorectal Cancer | High |
| MDA-MB-231 | Breast Cancer | High |
| AsPC-1 | Pancreatic Cancer | High |
| PANC-1 | Pancreatic Cancer | High |
| Hep3B | Hepatocellular Carcinoma | High |
| SNU-387 | Hepatocellular Carcinoma | High |
| Daudi | Burkitt's Lymphoma | Negative |

B7-H3 expression levels are typically determined by flow cytometry and can be categorized as high, medium, low, or negative based on mean fluorescence intensity (MFI) compared to isotype controls.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: XmAb808-Mediated T-Cell Proliferation

| XmAb808 Concentration (ng/mL) | % Divided CD8+ T Cells (in presence of B7-H3+ target cells & Signal 1) |
|-------------------------------|--|
| 0 | < 5% |
| 1 | 10 - 20% |
| 10 | 30 - 50% |
| 100 | 60 - 80% |
| 1000 | 70 - 90% |

Data is representative of a 5-day co-culture of human T cells with B7-H3+ target cells and a sub-optimal concentration of anti-CD3 antibody, as measured by CFSE dilution.

Table 3: XmAb808-Induced Cytokine Release

| XmAb808 Concentration (ng/mL) | IL-2 Release (pg/mL) | IFN- γ Release (pg/mL) |
|-------------------------------|----------------------|-------------------------------|
| 0 | < 50 | < 100 |
| 1 | 100 - 300 | 200 - 500 |
| 10 | 500 - 1500 | 1000 - 3000 |
| 100 | 2000 - 5000 | 4000 - 8000 |
| 1000 | 3000 - 7000 | 6000 - 12000 |

Cytokine concentrations in the supernatant are measured by ELISA after 48-72 hours of co-culture of human T cells with B7-H3+ target cells and a sub-optimal concentration of anti-CD3 antibody.[\[6\]](#)[\[7\]](#)

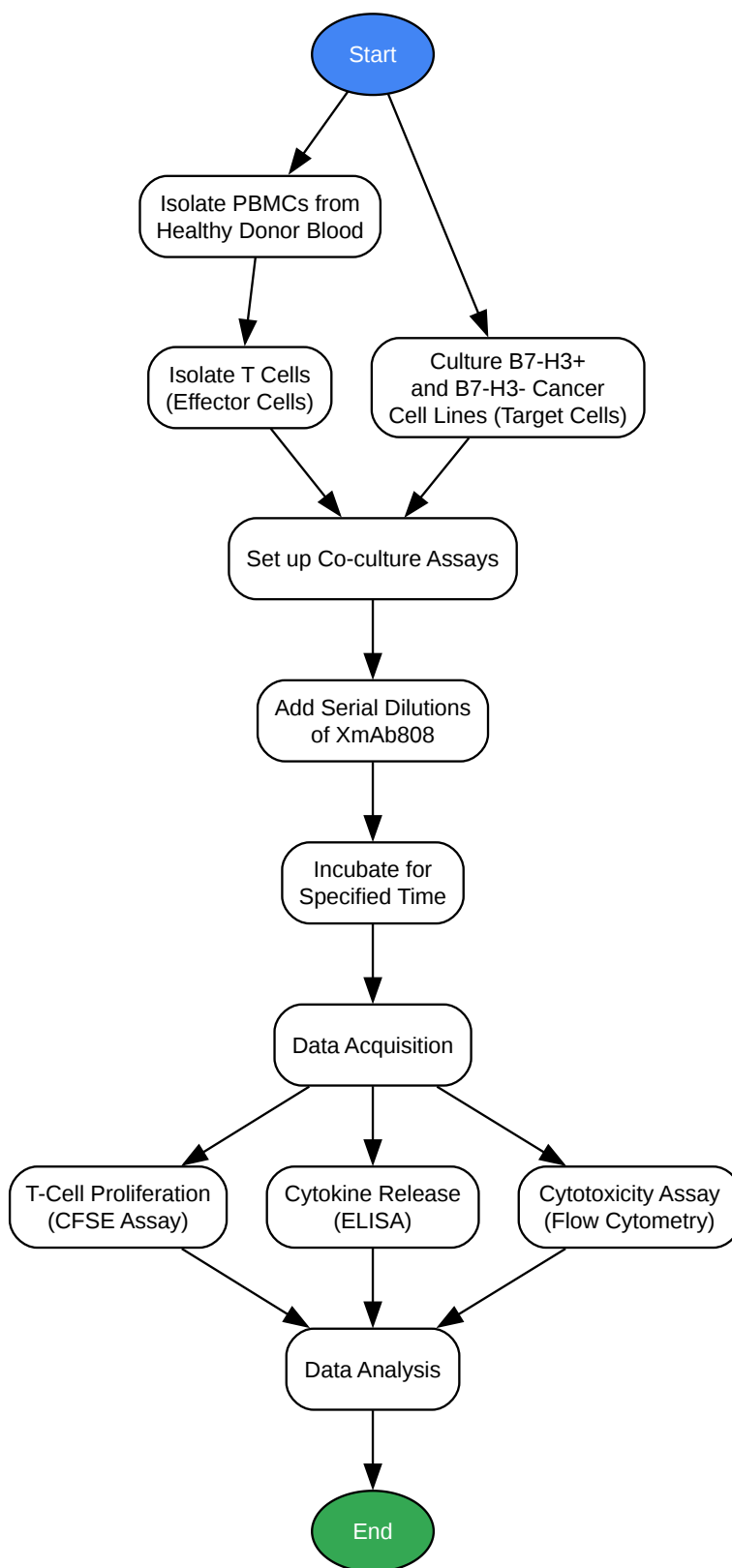
Table 4: XmAb808-Mediated Tumor Cell Cytotoxicity

| XmAb808 Concentration (ng/mL) | % Specific Lysis of B7-H3+ Target Cells | EC50 (ng/mL) |
|-------------------------------|---|-------------------------|
| 0 | < 10% | - |
| 0.1 | 15 - 25% | \multirow{5}{*}{1 - 10} |
| 1 | 30 - 50% | |
| 10 | 50 - 70% | |
| 100 | 70 - 90% | |
| 1000 | > 80% | |

Specific lysis is determined after a 48-72 hour co-culture of human T cells and B7-H3+ target cells at an effector-to-target (E:T) ratio of 10:1. Cytotoxicity can be measured using a flow cytometry-based assay or a release assay (e.g., LDH or Calcein-AM).

Experimental Protocols

Experimental Workflow Overview



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Caption: General workflow for in vitro efficacy testing of XmAb808.

Protocol 1: T-Cell Proliferation Assay (CFSE-Based)

Objective: To quantify the proliferation of T cells in response to XmAb808-mediated co-stimulation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- T-cell isolation kit (negative selection)
- B7-H3 positive (e.g., A549) and negative (e.g., Daudi) target cancer cell lines
- XmAb808
- Anti-CD3 antibody (e.g., OKT3)
- Carboxyfluorescein succinimidyl ester (CFSE)
- RPMI-1640 medium with 10% FBS
- Flow cytometer

Procedure:

- Isolate T cells from healthy donor PBMCs using a negative selection kit.
- Label the isolated T cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 μM CFSE is used for 10-15 minutes at 37°C.
- Wash the CFSE-labeled T cells twice with complete RPMI-1640 medium.
- Seed the B7-H3+ and B7-H3- target cells in a 96-well plate at a density of 2×10^4 cells/well and allow them to adhere overnight.
- On the next day, add the CFSE-labeled T cells to the wells containing the target cells at an E:T ratio of 10:1 (2×10^5 T cells/well).

- Add a sub-optimal concentration of anti-CD3 antibody (e.g., 10-100 ng/mL) to provide "Signal 1".
- Add serial dilutions of XmAb808 (e.g., 0.1 ng/mL to 1000 ng/mL) to the appropriate wells. Include a no-antibody control.
- Co-culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
- Analyze the cells by flow cytometry. Gate on the T-cell populations and measure the dilution of the CFSE signal. The percentage of divided cells can be determined by quantifying the cells that have undergone one or more cell divisions.

Protocol 2: Cytokine Release Assay (ELISA)

Objective: To measure the secretion of IL-2 and IFN- γ by T cells upon activation by XmAb808.

Materials:

- Co-culture setup as described in Protocol 1.
- Human IL-2 and IFN- γ ELISA kits.
- Plate reader.

Procedure:

- Set up the co-culture of T cells and target cells with anti-CD3 and XmAb808 as described in Protocol 1, steps 1-7.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, centrifuge the plate and carefully collect the supernatant from each well.
- Perform ELISA for IL-2 and IFN- γ on the collected supernatants according to the manufacturer's instructions.

- Briefly, coat the ELISA plate with the capture antibody overnight.
- Block the plate and then add the culture supernatants and standards.
- Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
- Add the substrate and stop the reaction.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the concentration of cytokines in each sample by interpolating from the standard curve.

Protocol 3: T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To assess the ability of XmAb808 to induce T-cell-mediated killing of B7-H3-positive target cells.

Materials:

- Co-culture setup as described in Protocol 1.
- A cell-permeable fluorescent dye to label target cells (e.g., CFSE or other cell tracker dye).
- A viability dye that is excluded by live cells (e.g., 7-AAD or Propidium Iodide).
- Flow cytometer.

Procedure:

- Label the B7-H3+ and B7-H3- target cells with a cell tracker dye like CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from effector T cells.
- Wash the labeled target cells and seed them in a 96-well plate at 2×10^4 cells/well.
- Isolate human T cells and add them to the wells at the desired E:T ratio (e.g., 10:1).

- Add a sub-optimal concentration of anti-CD3 antibody.
- Add serial dilutions of XmAb808.
- Incubate the co-culture for 48-72 hours.
- Just prior to analysis, add a viability dye (e.g., 7-AAD) to each well.
- Analyze the samples by flow cytometry.
- Gate on the target cell population based on the cell tracker dye fluorescence.
- Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $100 \times [(\% \text{ Dead Target Cells in Test Well} - \% \text{ Spontaneous Dead Target Cells}) / (100 - \% \text{ Spontaneous Dead Target Cells})]$ Spontaneous death is measured in wells with target cells and T cells but no XmAb808.

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